
rac Ketoprofen Glucuronide Allyl Ester-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketoprofen Glucuronide Allyl Ester-13CD3: is a biochemical compound used primarily in proteomics research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C2413CH23D3O9 and a molecular weight of 474.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves multiple steps, starting from ketoprofen. The process includes glucuronidation, where ketoprofen is conjugated with glucuronic acid, followed by esterification with allyl alcohol. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
rac Ketoprofen Glucuronide Allyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen, such as ketoprofen alcohols, ketones, and substituted esters .
Scientific Research Applications
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying esterification and glucuronidation reactions.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a reference standard in pharmacokinetic studies to understand the metabolism of ketoprofen.
Industry: In the development of new NSAID derivatives with improved pharmacological properties.
Mechanism of Action
The mechanism of action of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves its interaction with specific enzymes and proteins. The glucuronide moiety allows it to be recognized and metabolized by glucuronidase enzymes, leading to the release of active ketoprofen. The molecular targets include cyclooxygenase (COX) enzymes, which are inhibited by ketoprofen, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
rac Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: Another glucuronide derivative of ketoprofen, used in similar research applications.
Ketoprofen Methyl Ester: A simpler ester derivative of ketoprofen, used in pharmacological studies.
Uniqueness
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is unique due to its specific glucuronide and allyl ester modifications, which provide distinct properties for research applications. Its deuterium labeling (13CD3) also makes it valuable in mass spectrometry studies for tracking metabolic pathways .
Properties
Molecular Formula |
C25H26O9 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19-,20-,21+,22-,25-/m0/s1/i2+1D3 |
InChI Key |
OZBPANSTJDBACD-LZQCWBLXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


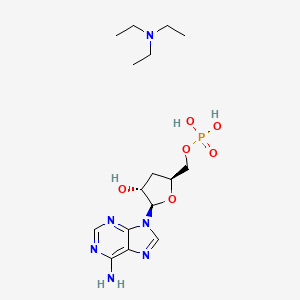

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
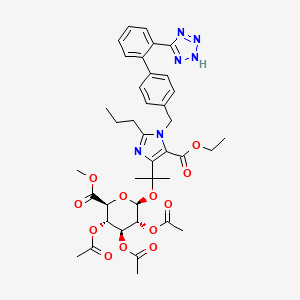
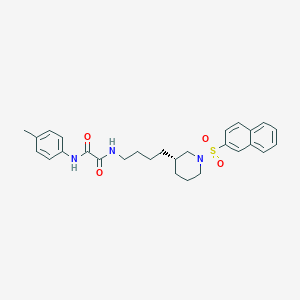
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
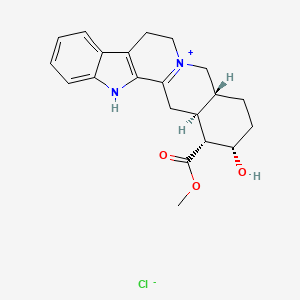

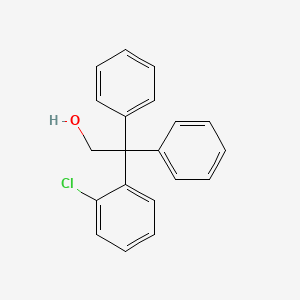
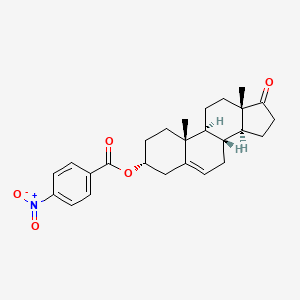
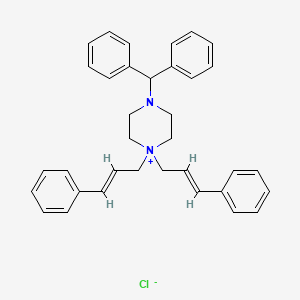
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
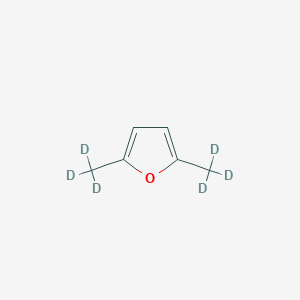
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
